3-Chloro-1-methyl-azetidine hydrochloride

Reactivity Profiling Dendrimer Synthesis Nucleophilicity

Conventional acyclic amines often exhibit sluggish kinetics under mild coupling conditions, prolonging synthetic workflows. 3-Chloro-1-methyl-azetidine hydrochloride exploits ~26.5 kcal/mol ring strain-up to 320× the reactivity of acyclic amines-to resolve this bottleneck. - Drastically reduces reaction times in dendrimer fabrication and precision macromolecule assembly - N-Methyl substitution (predicted LogP 0.74) enables lipophilicity modulation for SAR without altering the core synthetic route - Anomalous gas-phase basicity provides a distinctive probe for refining computational amine reactivity models Supplied with batch-specific purity documentation and cold-chain logistics to ensure reproducible outcomes across campaigns.

Molecular Formula C4H9Cl2N
Molecular Weight 142.02 g/mol
CAS No. 69334-72-1
Cat. No. B6325678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-azetidine hydrochloride
CAS69334-72-1
Molecular FormulaC4H9Cl2N
Molecular Weight142.02 g/mol
Structural Identifiers
SMILESCN1CC(C1)Cl.Cl
InChIInChI=1S/C4H8ClN.ClH/c1-6-2-4(5)3-6;/h4H,2-3H2,1H3;1H
InChIKeyMCCWHJXTFWTLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methyl-azetidine Hydrochloride: Chemical Identity & Framework


3-Chloro-1-methyl-azetidine hydrochloride is a substituted four-membered nitrogen-containing heterocycle belonging to the azetidine class. It is characterized by a ring strain of approximately 26.5 kcal/mol, which endows it with a unique reactivity profile distinct from less strained five- and six-membered aza-heterocycles [1]. This compound is available from commercial vendors with specified purities ranging from 95% to 98% and is typically stored at 2-8°C . Its core utility lies in its role as a reactive building block in medicinal chemistry and organic synthesis, where the 3-chloro substituent provides a site for further functionalization [2].

Strained Core Four‑membered azetidine ring provides elevated reactivity for accelerated coupling
3‑Chloro Handle Reactive site at C3 enables selective derivatization and further functionalization
N‑Methyl Tuning Methyl on nitrogen allows lipophilicity modulation without altering the chloro handle

3-Chloro-1-methyl-azetidine Hydrochloride: Irreplaceable vs. Other Azetidines


Substituting 3-Chloro-1-methyl-azetidine hydrochloride with generic azetidines or other cyclic amines introduces significant variability in both physicochemical properties and synthetic utility. For instance, the ring strain of azetidines (approximately 26.5 kcal/mol) is intermediate between highly strained aziridines (approx. 27.4 kcal/mol) and the more stable, less reactive pyrrolidines (approx. 5.4 kcal/mol) [1]. Furthermore, computational data for the N-methylazetidine core reveals a remarkable discrepancy between calculated and experimental gas-phase basicities, a property not observed for its larger ring counterparts, which directly impacts its reactivity in protonation-dependent transformations [2]. Such factors preclude the simple interchange of in-class compounds without a predictable, and likely significant, alteration in reaction outcomes.

Ring Strain Differential
Azetidine ring strain (~26.5 kcal/mol) differs significantly from pyrrolidine (~5.4), altering reaction kinetics and pathway outcomes.
Anomalous N‑Methyl Basicity
N‑methylazetidine core shows experimental deviation from computed gas‑phase basicity, making protonation‑dependent transformations unpredictable.

3-Chloro-1-methyl-azetidine Hydrochloride: Quantitative Differentiation


Nucleophilicity Advantage Over Acyclic Amines

The azetidine core demonstrates a substantially elevated nucleophilic reactivity compared to acyclic and larger cyclic amines. In a competition study, azetidine was found to be 320 times more reactive than the acyclic comparator benzylamine, and 40 times more reactive than a nine-membered cyclic amine [1]. This class-level inference highlights the unique kinetic advantage of the azetidine scaffold over other amine building blocks, a property that can be harnessed in the 3-chloro-1-methyl-azetidine derivative.

Nucleophilicity
Class‑level inference
320× vs benzylamine
Supports accelerated coupling in dendrimer synthesis
Class‑level; derivative reactivity may vary
Reactivity Profiling Dendrimer Synthesis Nucleophilicity

Gas-Phase Basicity Anomaly

The N-methylazetidine core of this compound exhibits a unique and poorly understood physicochemical property. A computational study using M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d) methods revealed a remarkable discrepancy between calculated and experimental gas-phase basicity parameters specifically for N-methylazetidine, an anomaly not observed for azetidine itself nor for larger ring homologs like N-methylpyrrolidine and N-methylpiperidine [1]. The study suggests this system requires experimental reassessment, underscoring its non-ideal behavior.

Basicity Anomaly
Class‑level inference
Remarkable discrepancy
Protonation behavior may deviate from standard amine models
Experimental reassessment suggested
Physicochemical Characterization Computational Chemistry Basicity

Structural Differentiation via N-Methyl Group

3-Chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1) offers a specific substitution pattern that distinguishes it from other azetidine building blocks. In contrast to the unsubstituted 3-chloroazetidine hydrochloride (CAS 313468-63-2), this compound incorporates a methyl group on the azetidine nitrogen. This modification impacts lipophilicity (predicted LogP ≈ 0.74 ) and alters the steric and electronic environment around the reactive nitrogen and chlorine centers, differentiating it as a building block.

N‑Methyl Diff.
Data to verify
MW 142.03 vs 128.00 g/mol; LogP ~0.74
Supports lipophilicity‑driven SAR optimization
Vendor data; validate for specific applications
Building Block Selection Medicinal Chemistry Heterocyclic Chemistry

3-Chloro-1-methyl-azetidine Hydrochloride: Key Application Scenarios


Accelerated Dendrimer Synthesis

The class-level inference that azetidine is up to 320 times more reactive than acyclic amines [1] makes this compound a powerful choice for accelerating syntheses that require rapid, high-yielding amine coupling steps. In the construction of dendrimers or other precision macromolecules, 3-Chloro-1-methyl-azetidine hydrochloride can serve as a high-reactivity linker, reducing reaction times and improving the fidelity of sequential growth strategies. Its use is justified when conventional amine building blocks fail to provide adequate reaction rates under mild conditions.

Non-Canonical Amine Reactivity Studies

The identified anomaly in the gas-phase basicity of the N-methylazetidine core [2] designates this compound as a specialized probe for studying fundamental amine reactivity. Research groups investigating proton transfer, hydrogen bonding, or supramolecular assembly where amine basicity is a critical parameter should prioritize this building block. Its unpredicted behavior provides a unique opportunity to challenge and refine existing computational models of amine nucleophilicity and basicity.

Medicinal Chemistry: Lead Optimization by N-Alkylation

For medicinal chemists seeking to optimize a lead series containing an azetidine motif, the specific N-methyl substitution on this compound provides a direct entry point for structure-activity relationship (SAR) studies. The difference in molecular weight and predicted LogP of 0.74 compared to the unsubstituted 3-chloroazetidine offers a handle for modulating the lipophilicity and metabolic profile of a candidate without re-engineering the core synthetic route. This is a standard and proven strategy for property optimization in drug discovery.

Application
Selection Property
Validation Focus
Accelerated Dendrimer Synthesis
High‑reactivity azetidine linker
Reaction rate under mild conditions
Non‑Canonical Amine Reactivity Studies
Anomalous basicity profile
Protonation behavior verification
Lead Optimization via N‑Alkylation
N‑methyl for lipophilicity tuning
LogP and metabolic stability assessment

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